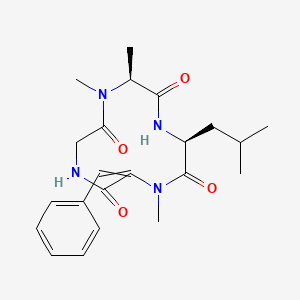
(3S,6S,Z)-12-benzylidene-3-isobutyl-1,6,7-trimethyl-1,4,7,10-tetraazacyclododecane-2,5,8,11-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tentoxin is a natural cyclic tetrapeptide produced by the phytopathogenic fungus Alternaria alternata. It is known for its ability to selectively induce chlorosis in several germinating seedling plants, making it a potential natural herbicide . Tentoxin is a lactam and has potent chlorosis activity on a variety of weeds while not affecting certain crops like soybean and corn .
Preparation Methods
Tentoxin can be synthesized through solid-phase peptide synthesis (SPPS) of its linear precursors followed by solution-phase cyclization . The preparation of protoplasts from Alternaria alternata, suitable for many purposes, involves the use of a mixture of lytic enzymes from Helix pomatia and Trichoderma harzianum with the commercial preparation "novozym" . This method is applicable to the generation of further libraries that have the tentoxin scaffold structure, as well as other structures containing N-alkylated didehydroamino acids .
Chemical Reactions Analysis
Tentoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include targeted gene mutagenesis and chemotype analyses . Tentoxin acts as a virulence factor and is correlated with chlorosis development during the second phase of infection . The major products formed from these reactions include tentoxin analogues, which are used for mechanistic investigations .
Scientific Research Applications
Tentoxin has several scientific research applications, including its use as a potential natural herbicide due to its selective chlorosis-inducing properties . It is also used as a scaffold for drug discovery, with the synthesis of cyclotetrapeptides analogues of tentoxin being achieved in good yield by solid-phase peptide synthesis . Tentoxin analogues are evaluated as herbicides and tools for mechanistic investigations . Additionally, tentoxin is involved in the biosynthesis of phytotoxic substances and has been studied for its role in the development of herbicidal analogues .
Mechanism of Action
Tentoxin exerts its effects by selectively inducing chlorosis in several germinating seedling plants . Studies with isolated chloroplasts showed that its mode of action is similar to bipyridiniums, diverting electrons from photosystem I to become reduced to a reactive radical that subsequently generates superoxide radical, resulting in a cascade of destructive oxidative processes . Investigations into this toxin’s mechanism suggest several enzyme target sites for the development of herbicidal analogues .
Comparison with Similar Compounds
Tentoxin is compared with other similar compounds such as alternariol, alternariol monomethyl ether, and tenuazonic acid . These compounds also have cytotoxic properties and are used in various scientific research applications. Tentoxin’s uniqueness lies in its selective chlorosis-inducing properties and its potential as a natural herbicide . Comparative activities suggest that it is possible to separate inhibitory and activating effects using tentoxin analogues, showing some evidence for the existence of two binding sites with different affinity constants .
Properties
Molecular Formula |
C22H30N4O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(3S,6S)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/t15-,17-/m0/s1 |
InChI Key |
SIIRBDOFKDACOK-RDJZCZTQSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















